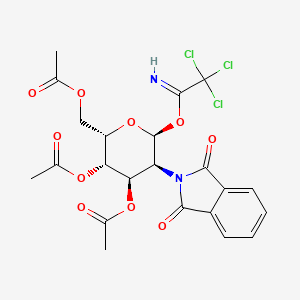
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl 2,2,2-Trichloroacetimidate
Overview
Description
The compound “3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl 2,2,2-Trichloroacetimidate” is a protected glycoside of 2-amino-2-deoxyglucose (glucosamine) and is synthesized from the glycosyl bromide . It is extensively employed in the biomedical sector and serves as an indispensable precursor in synthesizing diverse glycoside-based pharmaceuticals .
Synthesis Analysis
The synthesis of this compound has been reported using a ferric chloride-catalyzed glycosidation of allyl alcohol with 1,3,4,6-tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside . Other syntheses have been reported, including a modification in which the glycosidation of allyl alcohol with 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl bromide occurred in the presence of silver trifluoromethanesulfonate and tetramethylurea .Molecular Structure Analysis
Crystallographic analysis confirmed the beta-anomeric configuration and showed an approximately orthogonal orientation of the phthalimido group with respect to the pyranose ring . The absolute configuration of the molecule was known from the synthetic route and assigned accordingly .Chemical Reactions Analysis
Mercuric bromide-promoted glycosylation of Fmoc-Ser-OBn and Fmoc-Thr-OBn with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl chloride in refluxing 1,2-dichloroethane gave the corresponding beta-glycosides in good yields .Physical And Chemical Properties Analysis
The compound is a solid at 20°C . It contains total 54 bond(s); 33 non-H bond(s), 11 multiple bond(s), 8 rotatable bond(s), 5 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 3 ester(s) (aliphatic), 1 imide(s) (-thio), 1 hydroxyl group(s), and 1 ether(s) (aliphatic) .Scientific Research Applications
Synthesis of Trisaccharides :
- El-Sokkary (1993) conducted a study focusing on the synthesis of a β-D linked trisaccharide using 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl trichloroacetimidate. This research contributed to understanding the structural elucidation of these compounds through detailed nuclear magnetic resonance (NMR) analysis (El-Sokkary, 1993).
Glycosylation Studies :
- Silwanis et al. (1991) explored the efficiency of various 2-amino-2-deoxy-glucosyl donors for synthesizing specific disaccharides. Their findings highlighted the high yield obtained when using trichloroacetimidate derivatives in glycosylation processes (Silwanis et al., 1991).
- Yang and Yu (2007) discovered that glycosylation using 3,4,6-tri-O-acetyl-2-N-dimethylphosphoryl-2-deoxy-alpha-d-glucopyranosyl trichloroacetimidate as a donor yields high β-selectivity, showcasing the compound's effectiveness in oligosaccharide synthesis (Yang & Yu, 2007).
Synthesis of Hyaluronic Acid-related Compounds :
- Slaghek et al. (1994) synthesized hyaluronic acid-related di-, tri-, and tetra-saccharides using this compound. Their research provides insights into the structural elements of extracellular polysaccharides like hyaluronic acid (Slaghek et al., 1994).
Structural Analysis of N-Protected Derivatives :
- Bednarczyk et al. (2013) focused on synthesizing and analyzing differently N-protected derivatives of 3,4,6-tri-O-acetyl-2-amino-2-deoxy-D-glucopyranosyl chlorides. Their work provides insights into the orientations and properties of these compounds in the crystal lattice (Bednarczyk et al., 2013).
Applications in Synthesis of Complex Glycans :
- Yamazaki et al. (1990) utilized 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl trichloroacetimidate in the synthesis of a glycotetraoside, an intermediate crucial for the synthesis of complex-type glycans in glycoproteins (Yamazaki et al., 1990).
Future Directions
The compound has been used in the synthesis of biologically active materials and cell surface glycans . It is likely to continue to be used in the synthesis of complex carbohydrate-based drugs and in the development of novel pharmaceuticals targeting various diseases, including bacterial and viral infections, cancer, and inflammatory disorders .
properties
IUPAC Name |
[(2S,3S,4R,5S,6S)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl3N2O10/c1-9(28)33-8-14-16(34-10(2)29)17(35-11(3)30)15(20(36-14)37-21(26)22(23,24)25)27-18(31)12-6-4-5-7-13(12)19(27)32/h4-7,14-17,20,26H,8H2,1-3H3/t14-,15-,16+,17+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMXBNNTESGIBS-WNSDDWSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=N)C(Cl)(Cl)Cl)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl3N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693706 | |
| Record name | 3,4,6-Tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-O-(2,2,2-trichloroethanimidoyl)-alpha-L-gulopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl 2,2,2-Trichloroacetimidate | |
CAS RN |
87190-67-8 | |
| Record name | 3,4,6-Tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-O-(2,2,2-trichloroethanimidoyl)-alpha-L-gulopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



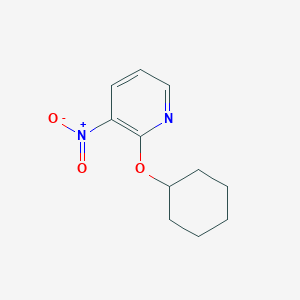
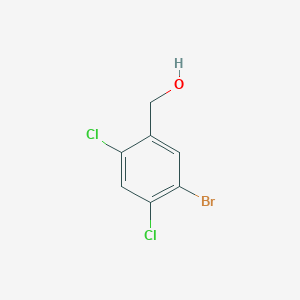
![5-(pyridin-2-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1394465.png)
![1-{5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1394467.png)
![7'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1394468.png)
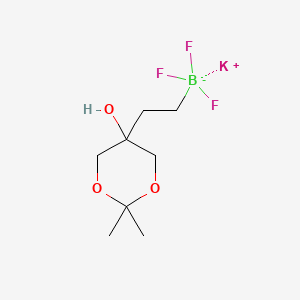
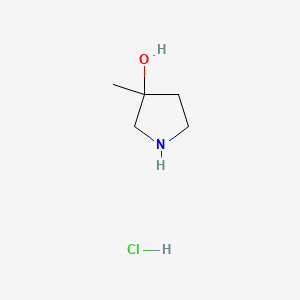
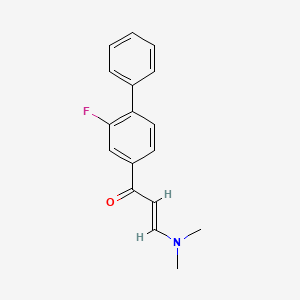
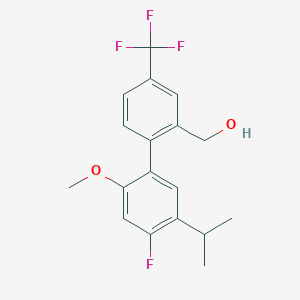



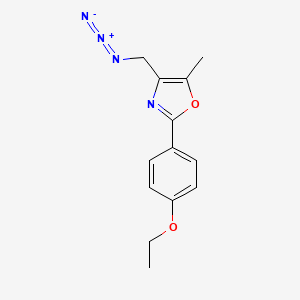
![3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester](/img/structure/B1394483.png)